Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate
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Overview
Description
Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate is an organic compound with the molecular formula C15H21NO3. This compound is characterized by the presence of a benzyl group, an ethyl group, and a tetrahydro-2H-pyran-4-yl group attached to a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular components, potentially interfering with dna and rna processes .
Mode of Action
It’s suggested that the tetrahydro-2h-pyran ring in the compound may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes .
Biochemical Pathways
Compounds with similar structures have been shown to interfere with dna and rna processes, potentially affecting various biochemical pathways .
Pharmacokinetics
It’s suggested that the tetrahydro-2h-pyran ring in the compound may enhance the molecule’s solubility, potentially improving its bioavailability .
Result of Action
Similar compounds have been investigated for their antiviral and anticancer properties, suggesting that they may interfere with viral replication mechanisms or cancer cell proliferation .
Biochemical Analysis
Biochemical Properties
Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate may play a role in biochemical reactions, particularly those involving adenine derivatives . The tetrahydro-2H-pyran ring in the compound could enhance the molecule’s solubility and facilitate easier crossing of cellular membranes .
Cellular Effects
The compound’s ability to cross cellular membranes could improve its bioavailability, potentially influencing cell function
Molecular Mechanism
It’s known that the benzyl group in the compound enhances the overall molecular stability and reactivity necessary for further reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ethylcarbamate
- Tetrahydro-2H-pyran-4-ylcarbamate
- Ethyl(tetrahydro-2H-pyran-4-yl)carbamate
Uniqueness
Benzyl ethyl(tetrahydro-2H-pyran-4-yl)carbamate is unique due to the presence of both benzyl and tetrahydro-2H-pyran-4-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research applications compared to its analogs .
Properties
IUPAC Name |
benzyl N-ethyl-N-(oxan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-16(14-8-10-18-11-9-14)15(17)19-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQKMDNCEPMPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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